Cas no 1367797-83-8 (5,6-dichloroisoquinoline-1-carbonitrile)

5,6-dichloroisoquinoline-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Isoquinolinecarbonitrile, 5,6-dichloro-
- 5,6-dichloroisoquinoline-1-carbonitrile
-
- MDL: MFCD26666979
- インチ: 1S/C10H4Cl2N2/c11-8-2-1-6-7(10(8)12)3-4-14-9(6)5-13/h1-4H
- InChIKey: LSAZCZOUUOHPAZ-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)C2=C(C(Cl)=C(Cl)C=C2)C=CN=1
5,6-dichloroisoquinoline-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-320474-1g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 1g |
$1414.0 | 2023-09-04 | ||
Enamine | EN300-320474-2.5g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 95.0% | 2.5g |
$2771.0 | 2025-03-19 | |
Enamine | EN300-320474-1.0g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 95.0% | 1.0g |
$1414.0 | 2025-03-19 | |
Enamine | EN300-320474-0.25g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 95.0% | 0.25g |
$1300.0 | 2025-03-19 | |
Enamine | EN300-320474-0.05g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 95.0% | 0.05g |
$1188.0 | 2025-03-19 | |
Enamine | EN300-320474-0.1g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 95.0% | 0.1g |
$1244.0 | 2025-03-19 | |
Enamine | EN300-320474-10.0g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 95.0% | 10.0g |
$6082.0 | 2025-03-19 | |
Enamine | EN300-320474-5g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 5g |
$4102.0 | 2023-09-04 | ||
Enamine | EN300-320474-5.0g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 95.0% | 5.0g |
$4102.0 | 2025-03-19 | |
Enamine | EN300-320474-0.5g |
5,6-dichloroisoquinoline-1-carbonitrile |
1367797-83-8 | 95.0% | 0.5g |
$1357.0 | 2025-03-19 |
5,6-dichloroisoquinoline-1-carbonitrile 関連文献
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
-
8. Book reviews
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
Related Articles
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
5,6-dichloroisoquinoline-1-carbonitrileに関する追加情報
Recent Advances in the Study of 5,6-Dichloroisoquinoline-1-carbonitrile (CAS: 1367797-83-8)
5,6-Dichloroisoquinoline-1-carbonitrile (CAS: 1367797-83-8) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its role as a versatile scaffold for the synthesis of bioactive molecules, particularly in the context of kinase inhibition and anticancer activity. This research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and therapeutic potential.
One of the key areas of interest in recent research has been the exploration of 5,6-dichloroisoquinoline-1-carbonitrile as a precursor for the development of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with various diseases, including cancer. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinases, such as JAK2 and FLT3, which are implicated in hematologic malignancies. The study employed structure-activity relationship (SAR) analysis to optimize the compound's efficacy and selectivity, leading to the identification of promising lead candidates.
In addition to its kinase inhibitory properties, 5,6-dichloroisoquinoline-1-carbonitrile has also been investigated for its potential as an anticancer agent. A recent preclinical study reported in Bioorganic & Medicinal Chemistry Letters revealed that this compound induces apoptosis in cancer cells by modulating the expression of pro-apoptotic proteins. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's mechanism of action, providing valuable insights into its therapeutic potential. Furthermore, the compound's favorable pharmacokinetic profile, as evidenced by its stability and bioavailability in animal models, underscores its suitability for further development.
Another notable advancement in the study of 5,6-dichloroisoquinoline-1-carbonitrile is its application in the synthesis of novel heterocyclic frameworks. Researchers have leveraged its reactive nitrile group to construct diverse molecular architectures with enhanced biological activities. For instance, a 2022 study in Organic Letters described a one-pot synthesis strategy to generate fused isoquinoline derivatives, which exhibited improved potency against bacterial pathogens. This approach not only expands the chemical space for drug discovery but also highlights the compound's versatility as a building block in organic synthesis.
Despite these promising developments, challenges remain in the clinical translation of 5,6-dichloroisoquinoline-1-carbonitrile-based therapeutics. Issues such as off-target effects and metabolic stability require further optimization through medicinal chemistry approaches. Ongoing research aims to address these limitations by designing analogs with improved selectivity and pharmacokinetic properties. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the progression of these compounds into clinical trials.
In conclusion, 5,6-dichloroisoquinoline-1-carbonitrile (CAS: 1367797-83-8) represents a compelling scaffold for the development of novel therapeutics, particularly in the areas of kinase inhibition and anticancer therapy. Recent studies have elucidated its mechanism of action, optimized its biological activity, and expanded its synthetic utility. As research continues to advance, this compound holds significant promise for addressing unmet medical needs in oncology and beyond. Future investigations should focus on overcoming existing challenges and translating these findings into clinically viable treatments.
1367797-83-8 (5,6-dichloroisoquinoline-1-carbonitrile) 関連製品
- 1597374-77-0(1-(difluoromethyl)-6-methyl-1H-indole)
- 89082-06-4(Ethanone, 1-(3-methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)-)
- 2137642-08-9(1-Propanone, 1-(2-amino-4-bromo-5-fluorophenyl)-)
- 23275-49-2(1,2,4-Oxadiazol-3-amine,5-(4-pyridinyl)-)
- 396098-55-8(benzyl trans-3,4-dihydroxypyrrolidine-1-carboxylate)
- 2138130-73-9(1-[1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-1-ol)
- 2138033-99-3(2-{[2-(Ethylsulfanyl)ethyl]amino}quinazoline-6-carboxylic acid)
- 2149924-99-0(3-{spiro2.2pentan-1-yl}-1,2-oxazol-5-amine)
- 2097947-44-7(2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 52482-09-4(5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid)




